molecular formula C19H23BrClNO B1374864 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride CAS No. 1220017-58-2

4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1374864
CAS No.: 1220017-58-2
M. Wt: 396.7 g/mol
InChI Key: GBLDPUPPNMUKNO-UHFFFAOYSA-N
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Description

4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride is a piperidine-based compound featuring a benzyl-substituted bromophenoxy moiety attached to the piperidine ring via a methylene linker. This structure combines a halogenated aromatic system (bromine at the 2-position) with a lipophilic benzyl group (4-position), which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

4-[(4-benzyl-2-bromophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO.ClH/c20-18-13-17(12-15-4-2-1-3-5-15)6-7-19(18)22-14-16-8-10-21-11-9-16;/h1-7,13,16,21H,8-12,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLDPUPPNMUKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-benzyl-2-bromophenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions result in the formation of new carbon-carbon bonds .

Scientific Research Applications

4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The benzyl and bromophenoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Analysis

The table below compares key structural features of the target compound with related piperidine derivatives:

Compound Name Substituents on Phenoxy Ring Piperidine Linker Halogen/Other Groups Molecular Weight (g/mol) References
4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine HCl 4-Benzyl, 2-Bromo Methylene Br Not reported Target
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl 4-Bromo, 2-Isopropyl Ethylene Br ~366.32 (estimated)
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy Direct bond None Not reported
Paroxetine Hydrochloride 3,4-Methylenedioxy Methylene F (on phenyl) 365.83 (anhydrous)
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine HCl 5,6-Dimethoxyindanone Methylene None ~374.83 (hemihydrate)
4-(2-(2-Benzyl-4-chlorophenoxy)ethyl)piperidine HCl 2-Benzyl, 4-Chloro Ethylene Cl Not reported

Key Observations :

  • Halogen Position: The target compound’s bromine at the 2-position on the phenoxy ring differentiates it from analogs like 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl (bromine at 4-position) and 4-(2-(2-Benzyl-4-chlorophenoxy)ethyl)piperidine HCl (chlorine at 4-position) .
  • Lipophilicity : The benzyl group in the target compound enhances lipophilicity, similar to diphenylmethoxy and benzyl-substituted analogs (), which could influence blood-brain barrier penetration .

Pharmacological and Toxicological Insights

  • Acetylcholinesterase Inhibition: Structurally related compounds, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine HCl (E2020), exhibit potent acetylcholinesterase inhibition (IC50 = 5.7 nM) with high selectivity over butyrylcholinesterase. The target compound’s benzyl and bromophenoxy groups may similarly enhance enzyme binding but require empirical validation .
  • Paroxetine Analogs: Paroxetine derivatives (–9) highlight the importance of halogen placement (e.g., fluorine at the 4-phenyl position) for serotonin reuptake inhibition.
  • Toxicity Data Gaps: Unlike 4-(Bromomethyl)benzaldehyde (), which lacks thorough toxicological data, the target compound’s safety profile remains uncharacterized.

Recommendations for Future Research :

  • Conduct in vitro assays to evaluate acetylcholinesterase or serotonin reuptake inhibition.
  • Perform toxicity profiling to address data gaps, particularly regarding brominated aromatic systems.
  • Explore synthetic routes to optimize yield and purity, leveraging insights from related compounds (e.g., ).

Biological Activity

4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, effects on cellular processes, and interactions with various biomolecules, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a benzyl and a bromophenoxy group, contributing to its unique biological activity. Its molecular formula is C16H20BrClNC_{16}H_{20}BrClN with a molecular weight of approximately 350.70 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes:

  • Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which enhances neurotransmission and cognitive function.
  • Receptor Modulation : It selectively binds to certain receptors in the central nervous system, potentially influencing pathways related to anxiety and depression.

Biological Activity Overview

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity Description
Neurotransmitter Modulation Increases acetylcholine levels by inhibiting AChE, enhancing cognitive functions.
Antidepressant Effects Potentially modulates serotonin and norepinephrine pathways, suggesting antidepressant properties.
Analgesic Properties Demonstrated effects in pain models, indicating potential use in pain management .

Case Studies

Several studies have investigated the effects of this compound:

  • Cognitive Enhancement Study :
    • Objective : To evaluate the impact on memory and learning.
    • Method : Rodent models were administered the compound, followed by behavioral tests.
    • Results : Significant improvements in memory recall were observed, correlating with AChE inhibition.
  • Anxiety Reduction Trial :
    • Objective : Assess anxiolytic effects using the elevated plus maze test.
    • Method : Mice received varying doses of the compound.
    • Results : Doses exhibited reduced anxiety-like behavior compared to controls, suggesting potential therapeutic use for anxiety disorders.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the purity and structural integrity of 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to confirm the presence of the benzyl, bromophenoxy, and piperidine moieties. High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight and detect impurities. Infrared (IR) spectroscopy is critical for identifying functional groups like the ether linkage (C-O-C) and aromatic C-Br bonds. Purity should be confirmed via HPLC with UV detection at 254 nm, as described for structurally similar piperidine derivatives in synthesis protocols .

Q. What synthetic routes are most effective for preparing this compound at laboratory scale?

  • Methodological Answer : A two-step approach is recommended:

Etherification : React 4-benzyl-2-bromophenol with chloromethylpiperidine under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage.

Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt.
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane), and purify intermediates via column chromatography. Yields >85% are achievable under optimized conditions, as inferred from analogous piperidine-based syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar piperidine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

  • Standardize Assays : Use a common cell line (e.g., HEK293 for receptor studies) and solvent (DMSO with ≤0.1% v/v).
  • Control for Purity : Ensure compounds are ≥98% pure (HPLC) to exclude confounding effects from impurities.
  • Cross-Validate : Compare results with computational models (e.g., molecular docking) to identify structural determinants of activity. Refer to ICReDD’s reaction design framework for integrating experimental and computational data .

Q. What strategies optimize reaction conditions for scaling up the synthesis of this compound while minimizing byproducts?

  • Methodological Answer :

  • Solvent Optimization : Replace dichloromethane with toluene or THF to improve scalability and reduce environmental impact.
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Byproduct Mitigation : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust stoichiometry dynamically. For example, excess bromophenol (>1.2 eq) can suppress dimerization byproducts .

Q. How can computational chemistry aid in predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME or ADMETLab 2.0 can estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability.
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., sigma-1 or dopamine receptors) based on the piperidine scaffold’s flexibility and bromophenoxy substituent’s electron-withdrawing effects .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for identifying degradation products in stability studies of this hydrochloride salt?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions.
  • Analysis : Use UPLC-QTOF-MS to detect degradation products (e.g., hydrolysis of the ether bond or dehydrohalogenation). Compare fragmentation patterns with reference standards or PubChem’s spectral libraries .

Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase Profiling : Use a panel of 50–100 recombinant kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration.
  • IC50 Determination : Perform dose-response assays (0.1 nM–10 µM) with ATP concentrations near the KmK_m value.
  • Structural Insights : Co-crystallize the compound with a target kinase (e.g., JAK2) to resolve binding modes, leveraging piperidine’s conformational flexibility .

Safety and Handling

Q. What safety protocols are essential for handling this compound in a laboratory setting?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste (EPA/DOT guidelines).
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation. Refer to OSHA HazCom 2012 standards for labeling .

Contradictory Data Resolution

Q. How can conflicting solubility data for piperidine hydrochloride derivatives be reconciled?

  • Methodological Answer : Solubility varies with pH, counterion, and crystallinity.

  • pH-Solubility Profile : Measure solubility in buffers (pH 1–10) using shake-flask or UV spectrophotometry.
  • Polymorphism Screening : Perform X-ray diffraction (PXRD) to identify crystalline forms affecting solubility.
  • Co-Solvency Studies : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility, as reported for related hydrochloride salts .

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